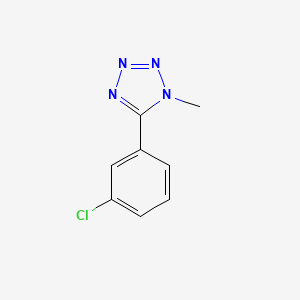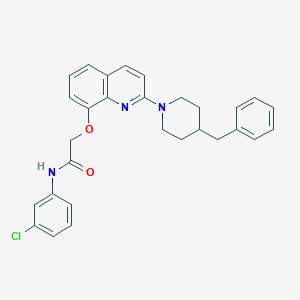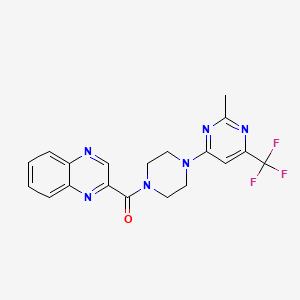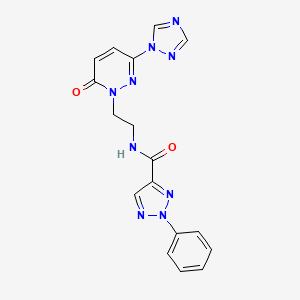
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole, also known as 5-(3-chlorophenyl)-1-methyl-1H-tetrazole (CPMT), is a heterocyclic compound that has been widely studied due to its diverse applications in research. It is a synthetic compound that can be used in a variety of scientific experiments and applications, including but not limited to drug synthesis, medicinal chemistry, and biochemistry. CPMT has a unique chemical structure, consisting of a five-membered heterocyclic ring with a nitrogen atom and three chlorine atoms. This compound has been extensively studied due to its potential applications in the fields of medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Docking Studies
Tetrazole derivatives, including those with chlorophenyl groups, have been the subject of structural and docking studies. These compounds exhibit significant potential in interacting with biological targets due to their structural properties. For instance, Al-Hourani et al. (2015) analyzed the crystal structures of tetrazole derivatives to understand their orientation and interaction within the cyclooxygenase-2 enzyme's active site, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Corrosion Inhibition
The efficiency of triazole derivatives as corrosion inhibitors has been extensively studied. Lagrenée et al. (2002) explored the inhibiting efficiency of a new triazole derivative on mild steel corrosion in acidic media, demonstrating high inhibition efficiencies, which implies their significance in protecting metals from corrosion (Lagrenée et al., 2002).
π-Hole Tetrel Bonding Interactions
Research on triazole derivatives has also extended into the investigation of π-hole tetrel bonding interactions, which are crucial for molecular recognition processes that are relevant to biological systems and material sciences. Ahmed et al. (2020) reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, highlighting the role of π-hole tetrel bonding interactions in these compounds (Ahmed et al., 2020).
Antimicrobial Activities
The synthesis of triazole derivatives and their antimicrobial activities represent a significant area of research. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Molecular Docking and Anticancer Activities
Katariya et al. (2021) conducted a molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which included triazole derivatives, for their anticancer and antimicrobial agents. This study illustrates the potential of triazole derivatives in contributing to the development of novel therapeutics against cancer and microbial infections (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURPTNIFMJWQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)
![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)
![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)
![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)

![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2897376.png)
![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2897377.png)
